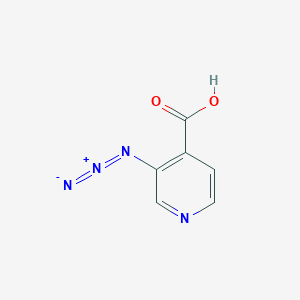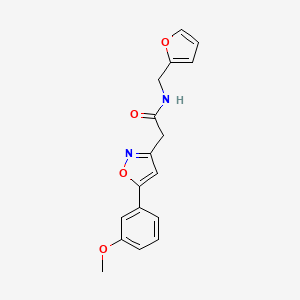![molecular formula C17H21N3O4 B2783378 4-(3,4-dimethoxyphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-85-7](/img/structure/B2783378.png)
4-(3,4-dimethoxyphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a 3,4-dimethoxyphenyl group, which contributes to its unique chemical properties.
Mécanisme D'action
Target of Action
The compound, also known as 4-(3,4-dimethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, is a pyridopyrimidine derivative . Pyridopyrimidines are known to target several therapeutic targets . .
Mode of Action
It is known that pyridopyrimidines have a high affinity for lipid environments, which allows them to diffuse easily into cells . This property could potentially facilitate the interaction of the compound with its targets.
Biochemical Pathways
Pyridopyrimidines are known to have therapeutic interest and have been studied in the development of new therapies .
Pharmacokinetics
The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact its bioavailability.
Action Environment
The compound’s lipophilicity could potentially influence its interaction with the cellular environment .
Analyse Biochimique
Biochemical Properties
It is known that pyrimido[4,5-d]pyrimidines, the class of compounds to which it belongs, have been applied on a large scale in the medical and pharmaceutical fields . They are known to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been detailed .
Cellular Effects
Related compounds have shown significant inhibitory activities against various cell lines . These compounds have been found to induce apoptosis and significantly inhibit the viability of several cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a kinase involved in cell cycle regulation . These compounds have shown significant inhibitory activity against CDK2, suggesting a potential mechanism of action for this compound .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors .
Méthodes De Préparation
The synthesis of 4-(3,4-dimethoxyphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
4-(3,4-dimethoxyphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy groups, using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(3,4-dimethoxyphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3,4-dimethoxyphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione include:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also have a fused bicyclic system and are known for their biological activities.
Dihydrotetrazolopyrimidine Derivatives: These compounds have a similar heterocyclic structure and have been synthesized for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-7-20-9-11-14(16(20)21)15(19-17(22)18-11)10-5-6-12(23-2)13(8-10)24-3/h5-6,8,15H,4,7,9H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMJGJNKZPUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide](/img/structure/B2783295.png)
![N-(2-methoxy-5-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2783296.png)

![3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2783299.png)
![4-(dimethylsulfamoyl)-N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783300.png)

![N-[2-(oxanthren-1-yl)ethyl]prop-2-enamide](/img/structure/B2783304.png)

![2-{[2-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2783308.png)
![N-(4-sulfamoylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2783309.png)

![N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2783313.png)
![11-(1,3-benzothiazole-2-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2783315.png)
![5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride](/img/structure/B2783318.png)
